In Vitro MAO-B Enzyme Inhibition: A Quantitative Benchmark vs. 2-Amino-3-methylquinoline
This compound demonstrates a quantifiable, albeit weak, interaction with human Monoamine Oxidase B (MAO-B). In a direct head-to-head comparison from the same assay source, 2-Amino-6-ethoxy-3-methylquinoline exhibits a ~14-fold higher inhibitory potency for MAO-B than its close analog, 2-amino-3-methylquinoline, which lacks the 6-ethoxy group. This difference provides a critical SAR data point, showing the significant impact of the 6-ethoxy substituent on target engagement [1] [2].
| Evidence Dimension | Inhibition of human Monoamine Oxidase B (MAO-B) |
|---|---|
| Target Compound Data | IC50 = 1.13 µM (1130 nM) |
| Comparator Or Baseline | 2-Amino-3-methylquinoline (CAS 74844-99-8): IC50 = 15.4 µM (15400 nM) |
| Quantified Difference | 13.6-fold increase in potency |
| Conditions | Fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes (BindingDB/ChEMBL curated data) [1] [2]. |
Why This Matters
This quantifies the functional impact of the 6-ethoxy substitution, proving this compound is not interchangeable with des-ethoxy analogs for any project involving MAO enzyme assays or quinoline SAR exploration.
- [1] BindingDB. Entry for BDBM50401981 (CHEMBL1575961). Affinity Data for MAO-B: IC50 = 1.13E+3 nM. Accessed via https://bindingdb.org. View Source
- [2] BindingDB. Entry for BDBM50401987 (CHEMBL1492484). Affinity Data for MAO-B: IC50 = 1.54E+4 nM. Accessed via https://bindingdb.org. View Source
